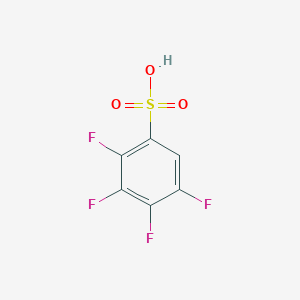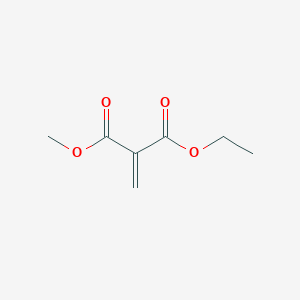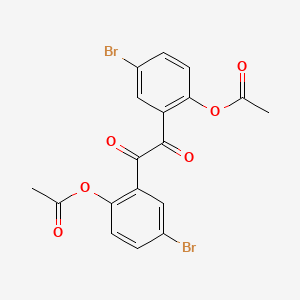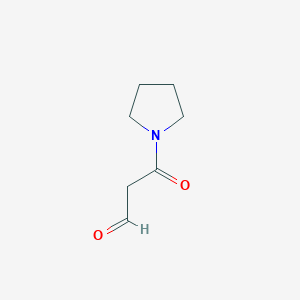
9-(2-Chloroethyl)-9,10-dihydroanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Chloroethyl)-9,10-dihydroanthracene is an organic compound that belongs to the class of anthracenes Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This compound is characterized by the presence of a chloroethyl group attached to the ninth carbon of the dihydroanthracene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloroethyl)-9,10-dihydroanthracene can be achieved through several methods. One common approach involves the alkylation of 9,10-dihydroanthracene with 2-chloroethyl chloride in the presence of a strong base such as sodium hydride. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic attack of the dihydroanthracene anion on the chloroethyl chloride results in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
9-(2-Chloroethyl)-9,10-dihydroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 9-(2-azidoethyl)-9,10-dihydroanthracene or 9-(2-thiocyanatoethyl)-9,10-dihydroanthracene.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of 9,10-dihydroanthracene derivatives.
科学研究应用
9-(2-Chloro
属性
CAS 编号 |
63820-34-8 |
|---|---|
分子式 |
C16H15Cl |
分子量 |
242.74 g/mol |
IUPAC 名称 |
9-(2-chloroethyl)-9,10-dihydroanthracene |
InChI |
InChI=1S/C16H15Cl/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,16H,9-11H2 |
InChI 键 |
HALCMQZSRRWBGJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C31)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)



![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)

![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)

![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)




